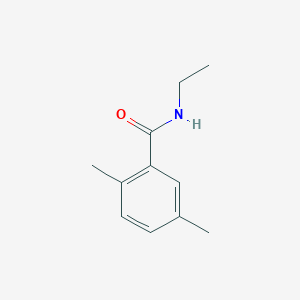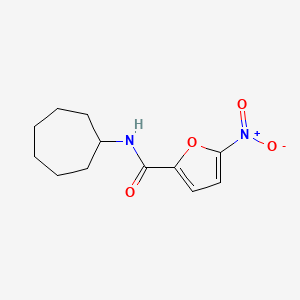![molecular formula C11H13N3OS B5848395 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5848395.png)
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide, also known as DMBA, is a chemical compound that has been widely studied for its potential therapeutic uses. DMBA belongs to a class of compounds called benzimidazoles, which have been found to possess a variety of biological activities.
科学研究应用
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide has been studied extensively for its potential therapeutic uses, including as an anticancer agent, an antiviral agent, and an antimicrobial agent. This compound has been found to exhibit selective cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and hepatitis B virus. Additionally, this compound has demonstrated antimicrobial activity against a variety of bacteria and fungi, making it a promising candidate for the development of new antibiotics.
作用机制
The mechanism of action of 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide is not fully understood, but it is believed to involve the disruption of cellular processes, including DNA synthesis and protein synthesis. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity. This compound has also been found to inhibit the activity of certain enzymes involved in viral replication and to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including the induction of oxidative stress, the modulation of immune function, and the alteration of gene expression. This compound has been shown to increase the production of reactive oxygen species, which can damage cellular components and contribute to cell death. This compound has also been found to stimulate the production of cytokines, which are involved in immune function, and to alter the expression of genes involved in various cellular processes, including cell cycle regulation and apoptosis.
实验室实验的优点和局限性
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide has several advantages for use in lab experiments, including its high potency and selectivity against cancer cells and viruses. This compound is also relatively easy to synthesize and purify, making it a convenient compound for use in research. However, this compound also has several limitations, including its potential toxicity and the need for careful handling and disposal. This compound may also exhibit off-target effects, which can complicate interpretation of experimental results.
未来方向
There are several directions for future research on 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide, including the development of new derivatives with improved potency and selectivity, the investigation of its potential as a therapeutic agent for other diseases, and the elucidation of its mechanism of action. Additionally, further studies are needed to investigate the toxicity and safety of this compound and to develop effective delivery methods for clinical use. Overall, this compound represents a promising compound for further investigation in the field of medicinal chemistry.
合成方法
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide can be synthesized through a multistep process that involves the reaction of 5,6-dimethyl-1H-benzimidazole with thioacetic acid. The reaction is typically carried out in the presence of a catalyst, such as zinc chloride, and requires careful control of reaction conditions, including temperature, time, and solvent choice. The yield of this compound can be optimized by adjusting these parameters and purifying the product through recrystallization or chromatography.
属性
IUPAC Name |
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-6-3-8-9(4-7(6)2)14-11(13-8)16-5-10(12)15/h3-4H,5H2,1-2H3,(H2,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSXZOLWKRVLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(2,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5848314.png)
![N-[4-({[2-butyl-9-(methoxymethyl)-7-methyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl]imino}methyl)phenyl]acetamide](/img/structure/B5848330.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5848335.png)
![1-[2-(2-chloro-5-methylphenoxy)ethyl]piperidine](/img/structure/B5848349.png)



![2-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5848369.png)

![isopropyl 5-{[5-(methoxycarbonyl)-2-methyl-3-furyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5848378.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5848402.png)

![3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone](/img/structure/B5848414.png)
![2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan](/img/structure/B5848432.png)
